molecular formula C18H15N5O2 B433291 6'-amino-3'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile CAS No. 445222-49-1

6'-amino-3'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B433291
CAS No.: 445222-49-1
M. Wt: 333.3g/mol
InChI Key: KOMGBGNJDMEIJB-UHFFFAOYSA-N
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Description

6-amino-3-methyl-2’-oxo-1’-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-2’-oxo-1’-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with malononitrile and an appropriate aldehyde under basic conditions. The reaction is usually carried out in ethanol with a catalytic amount of piperidine, leading to the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Solvent recovery and recycling are also crucial to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Primary amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Biology

Biologically, the compound exhibits significant activity against various pathogens. It has been studied for its antimicrobial, antiviral, and antifungal properties.

Medicine

In medicinal chemistry, this compound shows promise as a potential therapeutic agent. It has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-2’-oxo-1’-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity. For instance, its anticancer activity may be attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid.

    Spiro compounds: Spirooxindoles and spirocyclic lactams.

Uniqueness

What sets 6-amino-3-methyl-2’-oxo-1’-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile apart is its unique spiro structure combined with multiple functional groups, which confer a wide range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.

This detailed overview highlights the significance of 6-amino-3-methyl-2’-oxo-1’-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile in various fields, from synthetic chemistry to potential therapeutic applications

Properties

CAS No.

445222-49-1

Molecular Formula

C18H15N5O2

Molecular Weight

333.3g/mol

IUPAC Name

6-amino-3-methyl-2'-oxo-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile

InChI

InChI=1S/C18H15N5O2/c1-3-8-23-13-7-5-4-6-11(13)18(17(23)24)12(9-19)15(20)25-16-14(18)10(2)21-22-16/h3-7H,1,8,20H2,2H3,(H,21,22)

InChI Key

KOMGBGNJDMEIJB-UHFFFAOYSA-N

SMILES

CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC=C)C#N)N

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC=C)C#N)N

Origin of Product

United States

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